3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione
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Overview
Description
The compound 3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione is an intriguing organic molecule combining multiple functional groups, such as oxazolone, thiazolidine-dione, and azetidine, into a single structure. This combination provides unique chemical properties and potentially broad applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Route 1: : This route starts with the condensation of 2-aminobenzoic acid with oxalyl chloride to form the oxazolone ring. The resulting oxazolone derivative is then reacted with azetidin-3-one in the presence of a suitable base to form the intermediate. Finally, this intermediate undergoes cyclization with thiazolidine-2,4-dione under mild conditions to yield the desired compound.
Route 2: : Alternatively, the oxazolone derivative can be directly coupled with an azetidin-3-yl-thiazolidine-2,4-dione precursor using coupling agents like EDCI and DMAP under anhydrous conditions to produce the compound.
Industrial Production Methods
In an industrial setting, these synthetic routes are optimized for scalability and efficiency. Continuous flow reactions, where reactants are continuously pumped through a reactor, can be employed to enhance reaction rates and product yields. Additionally, using catalysts and specific solvents can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The oxazolone ring is prone to oxidation reactions. Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: : The compound can undergo reduction of the oxazolone ring using agents like lithium aluminum hydride (LiAlH₄) to produce reduced intermediates.
Substitution: : The compound's various functional groups make it susceptible to nucleophilic or electrophilic substitution reactions, especially on the thiazolidine-dione moiety.
Common Reagents and Conditions
Oxidation: : KMnO₄, CrO₃, H₂SO₄ as catalyst.
Reduction: : LiAlH₄ in anhydrous ether or tetrahydrofuran (THF).
Substitution: : Nucleophiles such as amines or thiols, and electrophiles like alkyl halides, under anhydrous conditions or with the help of catalysts like palladium.
Major Products
Oxidation: : Products include carboxylic acids or ketones depending on the conditions.
Reduction: : Reduced forms of the oxazolone or thiazolidine-dione.
Substitution: : Derivatives with modified functional groups providing enhanced or unique properties.
Scientific Research Applications
Chemistry
The compound’s reactivity makes it a valuable intermediate in the synthesis of more complex molecules, useful in medicinal chemistry and material sciences.
Biology
In biological research, the compound can be used to study enzyme interactions and as a probe in biochemical assays due to its unique structure and reactivity.
Medicine
The compound holds potential as a lead molecule in drug discovery. Its multi-functional nature allows for diverse biological activities, making it a candidate for developing new therapeutics.
Industry
In industrial applications, the compound’s derivatives could be used in the development of new materials or as intermediates in the production of pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through its interaction with biological targets like enzymes or receptors. The oxazolone and thiazolidine-dione moieties can act as key pharmacophores, interacting with specific sites on target proteins, modulating their activity. These interactions can influence various biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)azetidin-3-yl)thiazolidine-2,5-dione
3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)azetidin-2-yl)thiazolidine-2,4-dione
Uniqueness
Compared to its analogs, 3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione exhibits a unique combination of functional groups that provide distinct chemical reactivity and biological activity, making it a standout candidate for further research and development.
This detailed article should provide a solid foundation for anyone looking to understand or utilize the compound this compound in their work
Properties
IUPAC Name |
3-[1-[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5S/c19-12(7-17-10-3-1-2-4-11(10)23-14(17)21)16-5-9(6-16)18-13(20)8-24-15(18)22/h1-4,9H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWRQTRZFQGTHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C3=CC=CC=C3OC2=O)N4C(=O)CSC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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